1-Boc-3-cyclopropylpyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Molecular Architecture and Design
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. tandfonline.combohrium.com Its prevalence is underscored by its presence in numerous natural products, alkaloids, and FDA-approved drugs. nih.gov The significance of the pyrrolidine motif stems from several key characteristics:
Three-Dimensionality: Unlike their flat, aromatic counterparts, saturated heterocycles like pyrrolidine provide a greater opportunity for structural diversity and exploration of three-dimensional space. nih.gov This non-planar structure, characterized by a phenomenon known as "pseudorotation," allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, enhancing aqueous solubility and modulating other important physicochemical properties. pharmablock.com These attributes contribute to improved pharmacokinetic profiles, including better bioavailability and metabolic stability. tandfonline.com
The strategic incorporation of the pyrrolidine scaffold has led to the development of a wide array of therapeutic agents with diverse biological activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.com
Role of the Cyclopropane (B1198618) Moiety in Constrained Systems and Reactivity
The cyclopropane ring, the smallest of the cycloalkanes, is a unique structural element that has found extensive application in medicinal chemistry. nih.govbritannica.com Its incorporation into molecular frameworks offers several distinct advantages:
Conformational Rigidity: The inherent strain and rigidity of the cyclopropane ring can be used to lock the conformation of flexible aliphatic systems. nih.govacs.org This conformational constraint helps to pre-organize a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity. acs.org
Metabolic Stability: The cyclopropyl (B3062369) group can enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. researchgate.net
Bioisosterism: The cyclopropane ring is often used as a bioisostere for other common chemical groups, such as gem-dimethyl groups, alkenes, and even aromatic rings. nih.govresearchgate.net This substitution can lead to improved pharmacological properties while maintaining or enhancing biological activity.
Unique Physicochemical Properties: The cyclopropane ring possesses unique electronic properties, with its carbon-carbon bonds exhibiting enhanced π-character compared to those in larger alkanes. acs.org This can influence the reactivity and binding interactions of the molecule.
The cyclopropyl fragment is a feature of numerous marketed drugs and is a frequently employed motif in drug discovery programs to fine-tune the properties of lead compounds. nih.govresearchgate.net
Utility of the Boc Protecting Group in Nitrogen Heterocycle Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fiveable.mewikipedia.org Its popularity is due to a combination of factors that make it particularly well-suited for the synthesis of nitrogen heterocycles like pyrrolidine:
Stability and Orthogonality: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This stability allows for selective chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. Importantly, the Boc group is acid-labile, meaning it can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgjk-sci.com This orthogonality to other common protecting groups (e.g., Fmoc, Cbz) is a cornerstone of modern synthetic strategy, particularly in complex multi-step syntheses like solid-phase peptide synthesis. total-synthesis.comnumberanalytics.com
Ease of Introduction and Removal: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. jk-sci.com The removal of the Boc group is also generally straightforward and high-yielding. jk-sci.com
Influence on Reactivity: The Boc group, as a carbamate (B1207046), deactivates the nitrogen atom, preventing it from participating in unwanted side reactions. total-synthesis.com This is crucial when performing reactions on other parts of the pyrrolidine ring or its substituents.
The judicious use of the Boc protecting group is essential for the efficient and controlled synthesis of complex molecules containing nitrogen heterocycles, enabling the construction of intricate molecular architectures. numberanalytics.com
Overview of Research Trajectories Involving 1-Boc-3-cyclopropylpyrrolidine and Related Structures
Research involving this compound and structurally related compounds is primarily driven by their potential as key intermediates in the synthesis of novel therapeutic agents. The combination of the pyrrolidine scaffold, the cyclopropyl moiety, and the Boc protecting group provides a versatile platform for the development of a diverse range of bioactive molecules.
Current research efforts appear to be focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize substituted pyrrolidines and introduce the cyclopropyl group. researchgate.netchemrxiv.org This includes the development of stereoselective methods to access enantiomerically pure versions of these building blocks. figshare.comacs.orgnih.gov
Medicinal Chemistry Applications: A significant portion of research is dedicated to the use of this compound and its derivatives in the synthesis of drug candidates. These building blocks are being incorporated into molecules targeting a wide range of diseases.
Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of molecules containing the 3-cyclopropylpyrrolidine (B1373233) core, researchers can probe the structure-activity relationships that govern their biological activity. This information is critical for the rational design of more potent and selective drugs.
The continued interest in this and related structures suggests that they will remain important tools for the discovery and development of new medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-cyclopropylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-7-6-10(8-13)9-4-5-9/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQKOIQJQVRQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Boc 3 Cyclopropylpyrrolidine
Stereoselective and Enantioselective Approaches to the Pyrrolidine (B122466) Core
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. This section details various catalytic and stoichiometric approaches to establish the desired stereoisomers of the 3-cyclopropylpyrrolidine (B1373233) scaffold.
Asymmetric Catalysis in Pyrrolidine Ring Construction
Asymmetric catalysis offers an atom-economical and elegant approach to chiral molecules. In the context of pyrrolidine synthesis, metal-catalyzed and organocatalytic methods have proven to be powerful tools. One notable strategy involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. This method allows for the rapid construction of the pyrrolidine ring with the potential to set multiple stereocenters in a single step. Chiral ligands coordinated to a metal center, such as copper or silver, can effectively induce enantioselectivity in these cycloadditions.
Recent research has also highlighted the utility of dirhodium tetracarboxylate catalysts in reactions involving diazo compounds. For instance, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with ethyl diazoacetate, catalyzed by a chiral dirhodium complex, can lead to the formation of the corresponding cyclopropanated product, 3-azabicyclo[3.1.0]hexane-6-carboxylate. This reaction proceeds via a rhodium carbene intermediate that undergoes cyclopropanation of the olefin. The choice of the chiral dirhodium catalyst is crucial for achieving high levels of diastereo- and enantioselectivity. Studies have shown that catalysts such as Rh2(S-PTAD)4 can effectively control the stereochemical outcome of the reaction. nih.gov
| Catalyst | Substrate | Product | Yield (%) | d.r. | ee (%) | Reference |
| Rh2(S-PTAD)4 | N-Boc-2,5-dihydro-1H-pyrrole | exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | >20:1 | 97 | nih.gov |
| Rh2(R-PTAD)4 | N-Boc-2,5-dihydro-1H-pyrrole | endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | >20:1 | 97 | nih.gov |
Chiral Auxiliary-Mediated Stereocontrol for Pyrrolidine Formation
Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. This method is a robust and reliable way to introduce chirality.
In the synthesis of substituted pyrrolidines, chiral auxiliaries derived from amino acids, such as Evans oxazolidinones or Oppolzer's camphorsultam, can be employed. For instance, an acyclic precursor containing a chiral auxiliary can be subjected to a cyclization reaction to form the pyrrolidine ring. The steric hindrance and electronic properties of the auxiliary guide the formation of one diastereomer over the other. While a direct application to 1-Boc-3-cyclopropylpyrrolidine is not extensively documented, the principle can be applied to control the stereochemistry of the cyclopropyl (B3062369) group introduction or the pyrrolidine ring formation in a diastereoselective manner. For example, a Michael addition of a nucleophile to an α,β-unsaturated system bearing a chiral auxiliary, followed by cyclization, could be a viable route.
Diastereoselective Cyclopropanation Strategies
The introduction of the cyclopropyl group in a stereoselective manner is a key challenge in the synthesis of this compound. Diastereoselective cyclopropanation reactions often rely on the use of a chiral catalyst or a chiral auxiliary to control the facial selectivity of the carbene addition to a double bond.
As mentioned in section 2.1.1, rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydro-1H-pyrrole with diazoacetates provides a direct route to the 3-azabicyclo[3.1.0]hexane system, which is a precursor to 3-cyclopropylpyrrolidine derivatives. nih.gov The diastereoselectivity of this reaction is highly dependent on the catalyst and the diazo reagent used. For instance, the use of donor/acceptor carbenes, derived from aryldiazoacetates, can surprisingly lead to C-H functionalization rather than cyclopropanation, highlighting the subtle electronic effects that govern the reaction pathway. acs.org
| Catalyst | Diazo Reagent | Product | Yield (%) | d.r. | Reference |
| Rh2(OAc)4 | Ethyl diazoacetate | exo/endo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | ~1:1 | nih.gov |
| Rh2(S-PTAD)4 | Ethyl diazoacetate | exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | 75 | >20:1 | nih.gov |
Biocatalytic Pathways for Stereoselective Synthesis
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. While a direct biocatalytic synthesis of this compound has not been extensively reported, enzymatic methods can be employed to prepare key chiral building blocks.
For example, the synthesis of chiral cyclopropyl α-amino acids has been achieved through biocatalytic methods. researchgate.net These chiral building blocks could then be incorporated into a synthetic route to construct the desired pyrrolidine ring. Furthermore, engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the enantioselective cyclopropanation of styrenes with ethyl α-diazopyruvate, demonstrating the potential for developing biocatalysts for the formation of cyclopropane (B1198618) rings. wpmucdn.com
Total Synthesis Pathways to the this compound Skeleton
Total synthesis provides a means to construct the target molecule from readily available starting materials. This section focuses on pathways that utilize intramolecular cyclization as a key step in forming the pyrrolidine ring.
Intramolecular Cyclization Reactions for Pyrrolidine Formation
Intramolecular cyclization reactions are a powerful strategy for the construction of cyclic systems, including the pyrrolidine ring. These reactions often proceed with high efficiency due to favorable entropic factors. A common approach involves the cyclization of an acyclic precursor containing a nucleophilic amine and an electrophilic center.
A plausible synthetic route to this compound could involve the synthesis of a linear precursor containing a cyclopropyl group and an amino group, which is then cyclized to form the pyrrolidine ring. For example, a precursor such as a 4-halo-1-amino-2-cyclopropylbutane derivative could undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The stereochemistry of the cyclopropyl group could be established prior to the cyclization step using one of the stereoselective methods described above.
Another approach involves the cyclization of an amino alcohol or an amino ketone. nih.gov For instance, the reductive amination of a 1,4-dicarbonyl compound containing a cyclopropyl group could lead to the formation of the pyrrolidine ring in a single step. The stereochemical outcome of such a cyclization would depend on the stereochemistry of the starting material and the reaction conditions.
| Precursor Type | Cyclization Method | Product | Reference |
| Aminoaldehyde | Reductive amination | Substituted pyrrolidine | nih.gov |
| Unsaturated amine | Intramolecular hydroamination | Substituted pyrrolidine | General method |
| Haloamine | Intramolecular nucleophilic substitution | Substituted pyrrolidine | General method |
[3+2] Cycloaddition Strategies Involving Cyclopropane and Pyrrolidine Components
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, stands as one of the most efficient methods for constructing five-membered heterocyclic rings like the pyrrolidine core. rsc.org This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). rsc.org In the context of synthesizing substituted pyrrolidines, the most common 1,3-dipole is an azomethine ylide. acs.orgresearchgate.netmdpi.com
Azomethine ylides can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or ketones. acs.orgmdpi.com These ylides then react with a suitable alkene (dipolarophile) to form the pyrrolidine ring. researchgate.net For the synthesis of this compound, this would conceptually involve an azomethine ylide reacting with a cyclopropyl-containing alkene or an azomethine ylide bearing a cyclopropyl group reacting with a simple alkene.
Intramolecular [3+2] cycloadditions of azomethine ylides are particularly powerful for rapidly building complex, polycyclic amine structures with high diastereoselectivity. acs.org While direct examples involving the specific synthesis of this compound via this method are not prevalent in the reviewed literature, the general applicability is clear. The strategy is highly versatile, allowing for the construction of pyrrolidines bearing a wide range of substituents, including quaternary carbon centers, with excellent diastereoselectivity (up to >25:1 dr). researchgate.netacs.org
The reaction conditions are often mild, and various protocols have been developed, including solvent-free conditions at elevated temperatures (e.g., using LiF at 140 °C) for less reactive substrates. acs.org The versatility of cycloaddition strategies makes them a cornerstone in the synthesis of complex pyrrolidine-containing natural products. rsc.org
| Strategy | Key Intermediates | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Intermolecular 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | High efficiency and atom economy for forming the pyrrolidine ring. | Reaction of a cyclopropyl-substituted alkene with an N-Boc-protected azomethine ylide. | rsc.org |
| Intramolecular 1,3-Dipolar Cycloaddition | Aldehydes with a pendent dipolarophile, Cyclic amines | Rapid construction of polycyclic amines with high diastereoselectivity. | An acyclic precursor containing both cyclopropyl and alkene moieties tethered to a glycine (B1666218) derivative could be cyclized. | acs.org |
| Non-stabilized Azomethine Ylide Cycloaddition | N-benzyl precursors, cyanosulfones | Creates substituted pyrrolidines with quaternary carbons in high yields and diastereoselectivity. | Could be adapted by using a cyclopropyl-substituted dipolarophile. | researchgate.net |
Ring-Closing Metathesis (RCM) Approaches for Cyclic Systems
Ring-closing metathesis (RCM) has become a powerful and widely used transformation in organic synthesis for the construction of cyclic systems, including nitrogen heterocycles. researchgate.netnih.gov The reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), facilitates the formation of a new double bond within a molecule by cyclizing an acyclic diene precursor. orgsyn.orgorgsyn.org
This methodology is highly relevant for the synthesis of pyrrolidine derivatives. For instance, the preparation of N-Boc-3-pyrroline, a close structural analog of the target molecule, is efficiently achieved through the RCM of N-Boc-diallylamine. orgsyn.orgorgsyn.org This specific transformation has been optimized for large-scale synthesis, demonstrating the robustness and industrial applicability of the RCM approach. orgsyn.org
To synthesize this compound using RCM, a plausible strategy would involve the synthesis of an acyclic diene precursor containing a cyclopropyl group at the appropriate position. Subsequent RCM would form the five-membered ring, yielding a cyclopropyl-substituted pyrroline. The final step would be the reduction of the endocyclic double bond to afford the saturated pyrrolidine ring. The success of RCM is often dependent on factors such as substrate concentration, catalyst selection, and solvent, and these parameters require careful optimization. nih.govorgsyn.org Although RCM is frequently used for macrocyclization, its application in forming five- and six-membered rings is well-established and efficient. nih.govnih.gov
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Catalyst Selection | Various generations of Grubbs and Hoveyda-Grubbs catalysts are available. | Catalyst choice affects reaction rate, efficiency, and functional group tolerance. Later-generation catalysts often show higher activity. | orgsyn.org |
| Substrate Concentration | Reactions are often run at high dilution to favor intramolecular cyclization over intermolecular polymerization. | Crucial for achieving good yields of the desired cyclic product, especially for larger rings. | nih.gov |
| Solvent and Temperature | Dichloromethane (B109758) (CH2Cl2) and toluene (B28343) are common solvents. Reactions can be run from room temperature to reflux. | Affects catalyst stability and reaction kinetics. | orgsyn.org |
| Substrate Structure | The presence of certain functional groups or substitution patterns can influence the reaction's success. | An N-Boc group has been shown to facilitate a more robust ring-closing reaction in some systems. | orgsyn.org |
Multicomponent Reactions Incorporating Pyrrolidine and Cyclopropane Precursors
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govnih.govresearchgate.net Several MCRs have been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.govacs.orgtandfonline.com
A particularly relevant strategy for the synthesis of this compound is the three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org In this approach, an aldimine is generated in situ from an aldehyde and a primary amine, which then reacts with the cyclopropane derivative in the presence of a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃), to yield highly functionalized pyrrolidines. organic-chemistry.org This method demonstrates high diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions of the pyrrolidine ring. organic-chemistry.org Adapting this methodology by using appropriate starting materials could provide a direct route to the cyclopropyl-pyrrolidine core.
Other MCRs, such as those involving N-tosyl imino esters and silane (B1218182) reagents catalyzed by titanium tetrachloride (TiCl₄), can construct up to three contiguous stereocenters in a single step, leading to highly substituted pyrrolidines. nih.govacs.org The development of MCRs is a key area in modern organic and medicinal chemistry for the efficient assembly of heterocyclic scaffolds like pyrrolidine. nih.govresearchgate.net
Protecting Group Chemistry in this compound Synthesis
The use of protecting groups is a fundamental concept in the synthesis of complex organic molecules. For a molecule like this compound, the tert-butoxycarbonyl (Boc) group plays a crucial role in masking the reactivity of the pyrrolidine nitrogen, allowing for selective transformations on other parts of the molecule or its precursors.
Strategies for Efficient Boc Protection and Deprotection
The Boc group is one of the most common protecting groups for amines due to its ease of installation and removal, as well as its stability under a wide range of reaction conditions. fishersci.co.ukresearchgate.net
Boc Protection: The protection of a primary or secondary amine, such as the pyrrolidine nitrogen, is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction is generally performed in the presence of a base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine) in a suitable solvent like tetrahydrofuran (B95107) (THF), water, or acetonitrile. fishersci.co.uk The conditions are mild, usually proceeding at room temperature, and result in high yields of the N-Boc protected amine. fishersci.co.uk
Boc Deprotection: The removal of the Boc group is accomplished under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent are commonly used. fishersci.co.ukchemistrysteps.com The cleavage proceeds via protonation of the carbamate (B1207046) followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to release the free amine. jk-sci.comchemistrysteps.com This deprotection is typically fast and efficient at room temperature. fishersci.co.uk
| Process | Common Reagents | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃, DMAP) | Room temperature; Solvents: THF, CH₂Cl₂, ACN, H₂O | High yield, mild conditions, flexible protocol. | fishersci.co.uk |
| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Room temperature; Solvents: CH₂Cl₂, Dioxane, Ethyl Acetate | Fast, efficient, simple carbamate hydrolysis. | fishersci.co.ukjk-sci.com |
Compatibility of Boc with Cyclopropane Ring Synthesis Conditions
The stability of the Boc group is a critical consideration during the synthesis of the cyclopropane ring. The Boc group is generally stable to basic, nucleophilic, and reductive conditions, including catalytic hydrogenation. researchgate.netchemistrysteps.com This robustness makes it compatible with many common methods for cyclopropanation.
For example, the Simmons-Smith reaction, which employs a zinc-copper couple and diiodomethane (B129776), proceeds under neutral conditions and is unlikely to affect the acid-labile Boc group. Similarly, transition-metal-catalyzed cyclopropanations using diazo compounds are typically performed under neutral conditions that are compatible with Boc protection. The Boc group's resistance to a wide array of non-acidic reagents ensures that it can be carried through multiple synthetic steps, including the construction of the cyclopropane moiety, without premature cleavage.
Orthogonal Protecting Group Strategies for Complex Architectures
In the synthesis of more complex molecules derived from the this compound scaffold, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is essential in such cases. jocpr.com Orthogonal protecting groups are sets of groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comnih.gov
The Boc group is a key component of many orthogonal schemes. It is acid-labile, making it orthogonal to groups that are removed under different conditions, such as:
Fmoc (9-fluorenylmethoxycarbonyl): Base-labile, typically removed with piperidine. organic-chemistry.org
Cbz (Carboxybenzyl): Removed by hydrogenolysis (catalytic hydrogenation). chemistrysteps.com
Alloc (Allyloxycarbonyl): Cleaved using a palladium(0) catalyst. sigmaaldrich.com
This orthogonality allows for a planned, stepwise synthesis. For instance, if a carboxylic acid functionality were present elsewhere in a molecule built upon the this compound framework, it could be protected as a tert-butyl (tBu) ester. Both the N-Boc and the tBu ester would be removed simultaneously with strong acid. nih.gov Conversely, using a benzyl (B1604629) ester for the acid would allow for its selective removal by hydrogenolysis while leaving the N-Boc group intact. nih.gov Such strategies are indispensable for the controlled synthesis of complex molecules, including peptides and other natural products. jocpr.comnih.gov
Optimization of Synthetic Pathways for Enhanced Yield and Efficiency
The overarching goal in the synthesis of this compound is to maximize the conversion of the starting material into the desired product while minimizing the formation of byproducts. This requires a systematic approach to optimizing the synthetic pathway, focusing on key aspects such as solvent effects, reaction parameter control, and the stoichiometry of catalysts and reagents.
Solvent Effects and Reaction Parameter Control
The choice of solvent and the precise control of reaction parameters are critical factors that significantly influence the outcome of the cyclopropanation reaction to form this compound. The Simmons-Smith reaction and its modifications, which are commonly employed for this transformation, are known to be sensitive to the reaction environment.
Research into the Simmons-Smith cyclopropanation has demonstrated that the rate of reaction is inversely proportional to the basicity of the solvent. Non-basic, polar solvents are generally preferred as they can stabilize the polar intermediates without strongly coordinating to the zinc reagent, which would reduce its reactivity. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are frequently used solvents for this reason.
The control of reaction temperature is also paramount. While the Simmons-Smith reaction can proceed at room temperature, careful temperature management is often necessary to control the reaction rate and minimize side reactions. Lower temperatures can enhance diastereoselectivity in cases where a chiral center is present in the precursor molecule.
Below is a table summarizing the general effects of different solvent types on the Simmons-Smith cyclopropanation reaction, which is a key step in the synthesis of this compound.
| Solvent Type | Examples | General Effect on Simmons-Smith Reaction |
| Non-basic, Polar | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Generally promotes higher reaction rates and yields by stabilizing polar intermediates without deactivating the electrophilic zinc carbenoid. |
| Ethereal Solvents | Diethyl ether, Tetrahydrofuran (THF) | Can be used, but their basicity may lead to a decrease in the reaction rate due to coordination with the zinc reagent. |
| Hydrocarbon Solvents | Hexane, Toluene | Generally less effective as they are nonpolar and may not sufficiently solvate the reaction intermediates, potentially leading to lower yields. However, they can be used in some modified procedures. |
| Protic Solvents | Alcohols, Water | Incompatible with the Simmons-Smith reagent as they will quench the organozinc carbenoid. |
Catalyst and Reagent Stoichiometry Investigations
The stoichiometry of the catalyst and reagents in the synthesis of this compound is a key area of investigation for optimizing yield and efficiency. The most common method for the cyclopropanation step is a variation of the Simmons-Smith reaction, often utilizing a zinc carbenoid generated from diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), a combination known as the Furukawa reagent.
Detailed studies on related cyclopropanation reactions have shown that the ratio of these reagents to the alkene substrate is critical. An excess of the cyclopropanating agent is typically required to drive the reaction to completion. However, an excessive amount can lead to increased costs and potential side reactions. Therefore, optimizing the stoichiometry involves finding a balance that ensures high conversion of the starting material while minimizing waste.
Investigations often explore varying the equivalents of both diethylzinc and diiodomethane. For instance, a study might compare the yield of the desired cyclopropanated product using 1.5, 2.0, and 2.5 equivalents of the reagents relative to the N-Boc-3-alkenylpyrrolidine precursor. The optimal ratio is determined by analyzing the reaction mixture for product formation and consumption of the starting material.
The following table illustrates a hypothetical investigation into the stoichiometry of the Furukawa reagent for the cyclopropanation of an N-Boc-3-alkenylpyrrolidine.
| Entry | Equivalents of Et₂Zn | Equivalents of CH₂I₂ | Yield of this compound (%) |
| 1 | 1.2 | 1.2 | 65 |
| 2 | 1.5 | 1.5 | 80 |
| 3 | 2.0 | 2.0 | 92 |
| 4 | 2.5 | 2.5 | 93 |
| 5 | 2.0 | 2.5 | 91 |
From this hypothetical data, it can be concluded that using 2.0 equivalents of both diethylzinc and diiodomethane provides the optimal yield without a significant increase when using a larger excess.
Development of Scalable and High-Throughput Synthetic Protocols
The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable and high-throughput protocols. These protocols aim to maintain high yield and purity while ensuring safety, cost-effectiveness, and operational efficiency on a larger scale.
Scalable Synthetic Protocols:
A key challenge in scaling up the Simmons-Smith cyclopropanation is the management of the exothermic reaction and the handling of pyrophoric reagents like diethylzinc. Batch process optimization often involves:
Controlled Addition of Reagents: Slow, controlled addition of the zinc reagent and diiodomethane to the solution of the alkenylpyrrolidine precursor helps to manage the reaction exotherm and maintain a consistent temperature.
Efficient Mixing: Ensuring efficient agitation is crucial for maintaining homogeneity and promoting heat transfer within the reactor.
Work-up and Purification: Developing robust and scalable work-up procedures to quench the reaction, remove zinc salts, and purify the product is essential. This may involve aqueous washes, filtration, and crystallization or chromatographic purification methods adapted for large quantities.
High-Throughput Synthetic Protocols:
For the rapid synthesis of analogs or for screening different reaction conditions, high-throughput synthesis (HTS) techniques are employed. These often utilize parallel reactors or microfluidic systems. In the context of this compound synthesis, HTS can be used to:
Screen a library of catalysts and ligands: To identify more efficient or selective cyclopropanation catalysts.
Rapidly optimize reaction conditions: By simultaneously running multiple reactions with variations in solvent, temperature, and reagent stoichiometry.
Explore substrate scope: By reacting a range of substituted N-Boc-3-alkenylpyrrolidines to quickly generate a library of cyclopropyl derivatives.
Flow chemistry offers a promising approach for both scalable and high-throughput synthesis. In a flow setup, reagents are continuously pumped through a heated or cooled tube reactor. This allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety by minimizing the volume of hazardous reagents at any given time. A continuous flow process for the synthesis of this compound would involve the in-line mixing of the precursor, diethylzinc, and diiodomethane streams, followed by passage through a reaction coil and then an in-line quenching and work-up step.
The table below outlines key considerations for developing scalable and high-throughput protocols for the synthesis of this compound.
| Protocol Type | Key Considerations |
| Scalable Batch | - Heat Management: Use of jacketed reactors, controlled addition rates. - Reagent Handling: Safe handling procedures for pyrophoric and reactive reagents. - Process Safety: Hazard analysis and implementation of safety controls. - Purification: Development of efficient large-scale purification methods (e.g., crystallization, distillation). |
| High-Throughput | - Miniaturization: Use of multi-well plates or microreactors. - Automation: Robotic liquid handlers for precise and rapid dispensing of reagents. - Parallelism: Simultaneous execution of multiple reactions. - Rapid Analysis: Integration of high-throughput analytical techniques (e.g., LC-MS, GC-MS). |
| Flow Chemistry | - Reactor Design: Choice of appropriate reactor material, dimensions, and mixing elements. - Parameter Control: Precise control of flow rates, temperature, and pressure. - Safety: Inherent safety benefits due to small reaction volumes. - Scalability: Scaling up by running the system for longer durations or using larger reactors. |
By systematically addressing these aspects of synthetic methodology, the production of this compound can be significantly enhanced in terms of both yield and efficiency, making this important chemical intermediate more accessible for research and development.
Chemical Transformations and Derivatization Strategies of 1 Boc 3 Cyclopropylpyrrolidine
Functionalization of the Pyrrolidine (B122466) Ring System
The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom significantly influences the reactivity of the pyrrolidine ring, primarily by directing lithiation to the α-positions (C2 and C5) and modulating the nucleophilicity of the nitrogen.
Direct electrophilic substitution on the carbon framework of the saturated pyrrolidine ring is generally challenging. However, functionalization can be achieved through activation strategies. One common approach involves the deprotonation of an α-carbon using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chelating agent like sparteine, to form a lithiated intermediate. This nucleophilic species can then react with a variety of electrophiles. For N-Boc-pyrrolidine, this enantioselective deprotonation and subsequent reaction with electrophiles is a well-established method for introducing substituents at the C2 position. researchgate.netorganic-chemistry.orgnih.gov While specific examples for 1-Boc-3-cyclopropylpyrrolidine are not prevalent in the reviewed literature, this methodology offers a viable route to α-functionalized derivatives.
Nucleophilic substitution reactions typically require the pre-functionalization of the pyrrolidine ring with a suitable leaving group, such as a halide or a sulfonate. For instance, the synthesis of a 3-substituted pyrrolidine can be achieved by reacting a 3-halopyrrolidine derivative with a nucleophile. Although not directly involving this compound as a starting material, the synthesis of analogous compounds suggests that nucleophilic displacement at C3 is a feasible strategy.
| Reaction Type | Reagents & Conditions | Product Type | Key Features |
| α-Arylation (via lithiation) | 1. s-BuLi, (-)-sparteine, -78 °C; 2. ZnCl | 2-Aryl-1-Boc-3-cyclopropylpyrrolidine (hypothetical) | Enantioselective functionalization at the C2 position. researchgate.netorganic-chemistry.orgnih.gov |
| Nucleophilic Substitution | Nu:^- (e.g., R | 3-Nu-1-Boc-pyrrolidine derivative | Requires pre-functionalization of the C3 position. |
Oxidative processes can be employed to introduce carbonyl functionality into the pyrrolidine ring. For instance, the oxidation of N-Boc-pyrrolidines can lead to the formation of lactams (pyrrolidin-2-ones) or ketones (pyrrolidin-3-ones). Ruthenium-based oxidants have been used for the cleavage of steroidal ketones, a strong oxidative process. A milder, more selective method for the potential oxidation of this compound would be desirable to target specific positions without cleaving the cyclopropyl (B3062369) ring.
Conversely, reductive manipulations are crucial for the transformation of introduced functional groups. For example, if this compound were oxidized to the corresponding 3-keto derivative, this ketone could undergo stereoselective reduction to afford 3-hydroxy-3-cyclopropylpyrrolidine derivatives. The choice of reducing agent would be critical in controlling the stereochemical outcome of the alcohol.
| Transformation | Typical Reagents | Potential Product from this compound | Notes |
| Oxidation | RuO | 1-Boc-3-cyclopropylpyrrolidin-2-one or ring-opened products | Harsh conditions may affect the cyclopropyl group. |
| Ketone Reduction | NaBH | cis- or trans-1-Boc-3-cyclopropyl-3-hydroxypyrrolidine | Stereoselectivity depends on the reducing agent and substrate. |
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new bonds without pre-functionalization. For N-Boc protected saturated heterocycles, palladium-catalyzed C-H arylation is a notable example. organic-chemistry.orgscispace.com This methodology often relies on a directing group to achieve regioselectivity. The Boc group itself can direct functionalization to the α-methyl groups of the tert-butyl moiety or, in some cases, to the α-protons of the pyrrolidine ring.
For this compound, the C-H bonds at the C2 and C5 positions are potential sites for such functionalization. The development of enantioselective α-arylation of N-Boc-pyrrolidine using a palladium catalyst following asymmetric deprotonation highlights the potential for stereocontrolled C-H functionalization. researchgate.netorganic-chemistry.orgnih.gov The presence of the cyclopropyl group at C3 might influence the regioselectivity of these reactions due to steric or electronic effects. While direct C-H functionalization of this compound is not extensively documented, the principles established for related systems provide a clear roadmap for future investigations. nih.gov
| C-H Functionalization | Catalyst/Reagents | Potential Site of Functionalization | Significance |
| α-Arylation | Pd(OAc) | C2 and C5 positions | Direct introduction of aryl groups without pre-functionalization. researchgate.netorganic-chemistry.orgnih.gov |
| Directed C-H Activation | Transition metal catalyst with a directing group | Position dictated by the directing group | Offers high regioselectivity for functionalization. chemrxiv.org |
Transformations Involving the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Beyond its role as a protecting group, its removal is the gateway to a vast array of further functionalizations of the nitrogen atom.
While the Boc group is primarily for protection, its removal to yield the free secondary amine, 3-cyclopropylpyrrolidine (B1373233), is the key step for subsequent conversions. The resulting amine is a versatile nucleophile. For instance, it can be converted to amides, sulfonamides, ureas, and carbamates through reactions with corresponding acylating or sulfonylating agents. Further transformations can lead to more complex nitrogen functionalities. For example, oxidation of the secondary amine could yield a nitrone, a valuable intermediate for cycloaddition reactions.
Following the deprotection of the Boc group to yield 3-cyclopropylpyrrolidine, the resulting secondary amine is readily available for N-alkylation and N-acylation reactions.
N-Alkylation: The secondary amine can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. Reductive amination provides another powerful method for N-alkylation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly useful for introducing a wide range of substituents. An eco-friendly approach using propylene (B89431) carbonate as both a reagent and a solvent has also been developed for the N-alkylation of N-heterocycles. nih.gov
N-Acylation: N-acylation is a fundamental transformation for the synthesis of amides. This is typically achieved by reacting the deprotected amine with acyl chlorides, anhydrides, or carboxylic acids activated with a coupling reagent. luxembourg-bio.com A plethora of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. fishersci.co.uk Phosphonium salts such as PyBOP and uronium salts like HATU are also highly effective. luxembourg-bio.com A one-pot, green method for amide bond formation involves the in-situ generation of a thioester from the carboxylic acid, which then reacts with the amine. nih.gov
The following table outlines common reagents for N-alkylation and N-acylation of the deprotected 3-cyclopropylpyrrolidine.
| Transformation | Reagent Class | Specific Example(s) |
| N-Alkylation | Alkyl Halide | Iodomethane, Benzyl (B1604629) bromide |
| Reductive Amination | Acetone, Sodium triacetoxyborohydride | |
| Green Alkylating Agent | Propylene Carbonate | |
| N-Acylation | Acyl Halide | Acetyl chloride, Benzoyl chloride |
| Carbodiimide Coupling | EDC, HOBt | |
| Phosphonium/Uronium Salt | PyBOP, HATU |
Coupling Reactions for Extended Molecular Architectures
To build larger and more complex molecules, the this compound scaffold can be incorporated into various coupling reactions. These reactions can form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular diversity.
While the saturated nature of the this compound ring system limits direct cross-coupling reactions, derivatization can introduce handles for such transformations. For example, halogenation or triflation of the pyrrolidine ring would provide an electrophilic partner for Suzuki, Stille, or Buchwald-Hartwig couplings.
More directly, the C-H bonds of the N-Boc-pyrrolidine ring can be activated for cross-coupling. Palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved through enantioselective deprotonation followed by a Negishi coupling with aryl bromides. organic-chemistry.orgscilit.com This methodology allows for the introduction of aryl groups at the C2 position of the pyrrolidine ring. While this has been demonstrated at the alpha position, similar strategies could potentially be adapted for other positions on the pyrrolidine ring under different directing group strategies.
The table below shows examples of cross-coupling reactions that could be applied to derivatives of this compound.
| Coupling Reaction | Reactant Type | Catalyst Example | Bond Formed |
| Negishi Coupling | α-zincated N-Boc-pyrrolidine + Aryl halide | Pd(OAc)₂ / tBu₃P-HBF₄ | C-C (Aryl) |
| Suzuki Coupling | Halogenated pyrrolidine + Boronic acid | Pd(PPh₃)₄ | C-C (Aryl/Vinyl) |
| Buchwald-Hartwig | Halogenated pyrrolidine + Amine | Pd₂(dba)₃ / BINAP | C-N |
As discussed previously, the deprotection of the Boc group provides a secondary amine that is a key precursor for forming amide bonds. The vast array of available carboxylic acids allows for the synthesis of a large library of amide derivatives with diverse functionalities. The choice of coupling reagent is crucial for achieving high yields, especially with sterically hindered substrates or sensitive functional groups. luxembourg-bio.com
The secondary amine derived from this compound can also participate in the formation of enamines, but not imines directly, as it lacks the two protons on the nitrogen required for dehydration to a stable imine. However, it can react with aldehydes and ketones to form an iminium ion intermediate. libretexts.org This iminium ion is a key intermediate in reductive amination reactions. youtube.com The formation of an imine would require oxidation of the pyrrolidine ring to a pyrroline, followed by reaction with a primary amine. Alternatively, the deprotected amine can act as a nucleophilic catalyst in organocatalytic imine formation from aldehydes and other amino compounds. organic-chemistry.org
The general mechanism for imine formation from a primary amine and a carbonyl compound involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.com This reaction is typically reversible and often catalyzed by acid.
Lack of Publicly Available Research Prevents Article Generation on Combinatorial Chemistry Applications of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research specifically detailing the use of the chemical compound “this compound” in the context of combinatorial chemistry and library synthesis. As a result, the generation of a scientifically accurate and detailed article, as per the requested outline, is not possible at this time.
The inquiry sought to explore the chemical transformations and derivatization strategies of this compound, with a specific focus on its applications in both solid-phase organic synthesis and solution-phase parallel synthesis for the generation of diverse chemical libraries.
Extensive searches were conducted to identify studies that utilize this compound as a central scaffold for these purposes. However, the search did not yield any specific examples, detailed research findings, or data tables related to the construction of compound libraries from this particular starting material. The existing literature on combinatorial chemistry and the synthesis of pyrrolidine derivatives is broad, but it does not provide the specific focus on this compound required to fulfill the article's stringent outline.
Without documented research on the derivatization of this compound in solid-phase or solution-phase library synthesis, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings, as stipulated in the instructions, is contingent on the availability of such data in the public domain.
Therefore, until research explicitly detailing the combinatorial applications of this compound is published and becomes publicly accessible, the generation of the requested article cannot be completed.
Applications of 1 Boc 3 Cyclopropylpyrrolidine As a Key Synthetic Intermediate
Construction of Complex Nitrogen-Containing Heterocycles and Polycyclic Scaffolds
The unique structural and electronic properties of the cyclopropyl (B3062369) group attached to the pyrrolidine (B122466) core make 1-Boc-3-cyclopropylpyrrolidine an attractive starting material for the synthesis of novel polycyclic systems. The inherent ring strain of the cyclopropane (B1198618) can be harnessed in ring-opening or rearrangement reactions to construct more elaborate fused and bridged scaffolds.
Synthesis of Fused and Bridged Pyrrolidine Derivatives
The development of synthetic routes to fused and bridged bicyclic pyrrolidines is of significant interest due to their prevalence in natural products and their utility as conformationally restricted scaffolds in drug design. enamine.netnih.govrsc.org General strategies, such as the aza-Cope rearrangement-Mannich cyclization and various cycloaddition reactions, are powerful methods for creating such systems. nih.govrsc.org The presence of the cyclopropyl moiety in this compound offers a potential handle for innovative synthetic transformations. For instance, activation of the cyclopropane ring, followed by intramolecular cyclization, could provide access to novel fused systems that are otherwise difficult to synthesize. While specific examples detailing the use of this compound for these transformations are not extensively documented, the principles of cyclopropane chemistry suggest its potential as a precursor to complex bicyclic structures. enamine.netnih.gov
Access to Spirocyclic and Sterically Constrained Systems
Spirocyclic scaffolds, which contain two rings connected by a single common atom, are increasingly sought after in drug discovery for their inherent three-dimensionality. nih.govnih.gov The synthesis of spirocyclic pyrrolidines often involves cycloaddition reactions or the cyclization of appropriately functionalized precursors. nih.govresearchgate.net The 3-position of the pyrrolidine ring in this compound is a prime location for the introduction of a spirocenter. Synthetic strategies could involve the functionalization of the carbon adjacent to the cyclopropyl group, followed by an intramolecular cyclization to form a spiro-fused ring. The cyclopropyl group itself can influence the stereochemical outcome of reactions at the 3-position, providing a degree of control in the synthesis of sterically constrained systems. The rigidity of the cyclopropyl group can also impart a favored conformation to the pyrrolidine ring, which is a desirable feature in the design of molecules with specific binding properties.
| Synthetic Strategy | Potential Application of this compound | Resulting Scaffold |
| Intramolecular Cycloaddition | As a precursor after functionalization at the 2 or 4 position. | Fused Pyrrolidine Derivatives |
| Ring-Opening/Rearrangement | Utilizing the strain of the cyclopropyl group. | Bridged Pyrrolidine Derivatives |
| Spirocyclization | Functionalization at the 3-position for intramolecular ring closure. | Spirocyclic Pyrrolidine Systems |
Role in the Synthesis of Natural Product Analogs
Natural products have long been a source of inspiration for the development of new therapeutic agents. The pyrrolidine ring is a key structural feature in a wide array of alkaloids and other biologically active natural products. mdpi.com The synthesis of analogs of these natural products is a common strategy to improve their pharmacological properties and to explore structure-activity relationships.
Precursor for Alkaloid-Inspired Molecular Frameworks
Many pyrrolizidine (B1209537) and indolizidine alkaloids contain a bicyclic core with a fused nitrogen atom. mdpi.com The synthesis of these frameworks often relies on multistep sequences starting from chiral precursors. This compound, particularly in its enantiomerically pure forms, can serve as a chiral building block for the synthesis of alkaloid-inspired molecules. The cyclopropyl group can be viewed as a bioisostere for other functionalities present in natural alkaloids or can be chemically manipulated to introduce further complexity. Synthetic routes could involve the elaboration of the pyrrolidine ring followed by a cyclization step that incorporates the cyclopropyl moiety into a larger, more complex framework reminiscent of natural alkaloids.
Design and Synthesis of Non-Peptidic Mimetics
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. nih.gov The conformational constraints imposed by the pyrrolidine ring make it an excellent scaffold for the design of non-peptidic mimetics. The cyclopropyl group in this compound further restricts the conformational freedom of the molecule, allowing for the precise positioning of functional groups to mimic the side chains of amino acid residues in a peptide. This can lead to potent and selective interactions with biological targets. For example, derivatives of this compound could be synthesized to mimic the turn structures of peptides, which are often involved in protein-protein interactions.
Utilization in Fragment-Based Drug Discovery (FBDD) as a Building Block
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. This method involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent drug candidates. The three-dimensional shape and physicochemical properties of fragments are crucial for their success.
The sp³-rich nature and the defined three-dimensional structure of this compound make it an ideal building block for the creation of fragment libraries. nih.gov Its molecular weight and complexity fall within the desirable range for fragments. The cyclopropyl group provides a non-planar, rigid element that can explore regions of protein binding pockets that are inaccessible to more planar, aromatic fragments. The Boc-protected nitrogen allows for straightforward chemical modification, enabling the exploration of different vectors for fragment growth and optimization. The incorporation of fragments derived from this compound into screening libraries can increase the structural diversity and novelty of the hits identified, potentially leading to the discovery of drugs with novel mechanisms of action.
| FBDD Parameter | Relevance of this compound |
| Three-Dimensionality | The non-planar cyclopropyl and pyrrolidine rings provide significant 3D character. |
| Molecular Complexity | Offers a balance of rigidity and functional handles for optimization. |
| Synthetic Tractability | The Boc protecting group allows for versatile and controlled chemical modifications. |
| Novelty | Provides access to chemical space not covered by traditional aromatic fragments. |
Contribution to Fragment Libraries for Ligand Development
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that can bind to biological targets with high ligand efficiency. The three-dimensional character of a fragment is a critical determinant of its potential for successful development into a drug candidate.
The this compound motif is an attractive component for inclusion in fragment libraries due to its inherent three-dimensionality. The non-planar nature of the pyrrolidine ring, coupled with the spatial orientation of the cyclopropyl substituent, allows for the exploration of a wider range of chemical space compared to flat, aromatic fragments. This can lead to the identification of novel binding interactions and the development of more selective and potent drug candidates.
While specific data on large-scale screening of libraries containing this compound is not extensively published in publicly available literature, the principles of FBDD underscore the value of such scaffolds. The development of diverse fragment libraries often involves the synthesis of a variety of derivatives from a common core, and this compound serves as an excellent starting point for such endeavors. The ability to functionalize the pyrrolidine ring at various positions allows for the generation of a collection of fragments with diverse vectors for chemical elaboration.
| Property | Significance in Fragment Libraries |
|---|---|
| Three-Dimensional Shape | Enhances exploration of protein binding pockets compared to flat aromatic fragments. |
| Cyclopropyl Group | Introduces lipophilicity and metabolic stability, while providing a rigid conformational constraint. |
| Pyrrolidine Scaffold | Offers multiple points for synthetic diversification to create a library of related fragments. |
| Boc-Protecting Group | Facilitates controlled chemical modifications during the synthesis of fragment derivatives. |
Scaffolding for Lead Compound Evolution
Once a promising fragment has been identified, the process of "lead optimization" begins, where the initial hit is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a robust framework for this iterative process.
The cyclopropyl group can serve as a lipophilic anchor or be positioned to interact with specific hydrophobic pockets within a target protein. The pyrrolidine nitrogen, once deprotected, can be functionalized with a wide array of substituents to explore structure-activity relationships (SAR). This allows medicinal chemists to systematically probe the chemical space around the core scaffold to identify modifications that enhance the desired biological activity.
An example of the utility of a related cyclopropyl-containing scaffold is in the synthesis of inhibitors for protein kinase C beta (PKCβ). A one-step synthesis of a dihydropyrrolo[1,2-a]indole core, a key structural motif in the PKCβ inhibitor JTT-010, was achieved through a ring-opening reaction of a cyclopropane derivative. researchgate.net This highlights the potential of cyclopropane-containing building blocks to participate in novel chemical transformations to generate complex and biologically active molecules.
Development of Novel Catalysts and Ligands
The unique stereochemical properties of the this compound scaffold also make it a valuable precursor for the development of novel chiral catalysts and ligands for asymmetric synthesis.
Chiral Ligand Design for Asymmetric Transformations
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral ligands, when complexed with a metal center, can create a chiral environment that directs a chemical reaction to produce one enantiomer preferentially over the other.
Pyrrolidine-based structures are a well-established class of chiral ligands. The stereocenters on the pyrrolidine ring can be controlled to create ligands with specific spatial arrangements. While direct examples of chiral ligands synthesized from this compound are not readily found in the literature, the principles of chiral ligand design suggest its potential. For instance, the catalytic asymmetric deprotonation of N-Boc pyrrolidine has been studied to create chiral intermediates for further synthesis. snnu.edu.cnnih.gov The introduction of the cyclopropyl group could influence the steric and electronic properties of the resulting ligand, potentially leading to novel reactivity and selectivity in asymmetric transformations.
The development of such ligands would involve the synthesis of specific stereoisomers of this compound and their subsequent elaboration into more complex ligand structures. The performance of these new ligands would then be evaluated in a range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, or cycloadditions.
| Asymmetric Transformation | Potential Role of Ligands from this compound |
|---|---|
| Asymmetric Hydrogenation | Creation of chiral metal hydrides for the enantioselective reduction of prochiral olefins and ketones. |
| Asymmetric Cross-Coupling | Control of stereochemistry in the formation of new carbon-carbon and carbon-heteroatom bonds. |
| Asymmetric Cycloaddition | Induction of chirality in the formation of cyclic products. |
Polymer Chemistry Applications (if relevant to its derivatives as monomers)
Currently, there is no significant body of research indicating the use of this compound or its direct derivatives as monomers in polymer chemistry. The primary applications of this compound are centered on its role as a synthetic intermediate in the preparation of small molecules for pharmaceutical and catalytic applications.
Theoretical and Mechanistic Investigations of 1 Boc 3 Cyclopropylpyrrolidine and Its Transformations
Conformational Analysis and Stereochemical Preferences
The stereochemical and conformational properties of the 1-Boc-3-cyclopropylpyrrolidine molecule are dictated by the interplay of the five-membered pyrrolidine (B122466) ring's inherent dynamics, the bulky N-Boc protecting group, and the sterically demanding cyclopropyl (B3062369) substituent at the C-3 position.
The dynamic nature of the pyrrolidine ring is well-suited for investigation by computational methods. Molecular mechanics provides a rapid method for exploring a wide range of possible conformations, identifying low-energy structures. unipd.it For more precise energetic and geometric information, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. unito.it These methods can accurately calculate the relative stabilities of different ring conformers and the energy barriers for interconversion between them. unito.itnih.gov
For N-Boc protected pyrrolidines, calculations have been used to determine the rotational barriers of the Boc group and to understand how different conformers influence reactivity, such as in enantioselective lithiation processes. nih.govmanchester.ac.uk The accuracy of these computational protocols is often validated against experimental data or higher-level theories like coupled cluster theory to ensure their predictive power. researchgate.net
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. Its conformation is typically described by two main forms: the "envelope" (with four atoms coplanar and the fifth out of the plane) and the "twist" (with no three atoms coplanar). nih.gov The interconversion between these puckered forms occurs with a low energy barrier through a process known as pseudorotation. acs.org
In substituted pyrrolidines like proline, the pucker is often described as Cγ-exo (DOWN) or Cγ-endo (UP), depending on whether the Cγ atom is displaced on the opposite or same side of the ring relative to the carboxyl group (or in this case, the Boc group). unito.itnih.govresearchgate.net DFT calculations on proline models have shown that dispersion interactions are essential for accurately predicting the relative stability of these conformers. unito.it The conformational landscape can be mapped on a pseudorotation potential energy surface, revealing the minimum energy pathways between stable states. unito.it
| Conformer Type | Relative Stability (kJ·mol⁻¹) | Puckering Amplitude (Q) | Phase Angle (P) |
|---|---|---|---|
| DOWN Pucker (A) | 0.0 | 0.36 Å | -145.2° |
| UP Pucker (D) | 3.8 | 0.37 Å | 32.8° |
| Transition State (TS) | 6.7 | - | - |
Substituents on the pyrrolidine ring play a crucial role in determining the preferred pucker. researchgate.net A sterically demanding substituent will preferentially occupy a pseudoequatorial position to minimize steric clashes. Studies on 4-tert-butylprolines have shown that a bulky trans-tert-butyl group strongly favors an endo pucker, while a cis-tert-butyl group favors an exo pucker, locking the ring into a specific conformation. nih.govresearchgate.net
Elucidation of Reaction Mechanisms for Synthesis and Derivatization
Computational chemistry is instrumental in elucidating the detailed mechanisms of reactions used to synthesize and functionalize the pyrrolidine ring. By modeling reactants, intermediates, transition states, and products, a complete energy profile of a reaction pathway can be constructed.
Transition state (TS) analysis allows for the quantitative determination of activation energies (energy barriers), which are critical for understanding reaction rates and selectivity. rsc.org For reactions involving pyrrolidines, DFT calculations have been used to identify the key transition states and explain observed outcomes.
For example, in the synthesis of pyrrolidinedione derivatives, the final cyclization step was found to have a very low energy barrier of 11.9 kJ·mol⁻¹, while a preceding proton transfer step was identified as having a much higher barrier. rsc.org In the asymmetric deprotonation of N-Boc-pyrrolidine, computational results correctly predicted the sense of induction, with the lowest energy pre-lithiation complex leading to the transition state with the lowest activation energy (ΔG‡ = 11.5 kcal/mol). nih.gov Such analyses are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.govacs.org
| Reaction Type | Key Step | Computational Method | Calculated Barrier | Reference |
|---|---|---|---|---|
| Enantioselective Lithiation | Proton Transfer | B3P86/6-31G* | 11.5 kcal·mol⁻¹ (ΔG‡) | nih.gov |
| Pyrrolidinedione Synthesis | Michael Addition | Not Specified | 21.7 kJ·mol⁻¹ | rsc.org |
| Pyrrolidinedione Synthesis | Cyclization | Not Specified | 11.9 kJ·mol⁻¹ | rsc.org |
| Pyrrole Synthesis | Hydride Abstraction | DFT | 9.1 kcal·mol⁻¹ (ΔG‡) | nih.gov |
For catalyzed reactions, computational modeling can elucidate the entire catalytic cycle, identifying the structures and energies of all catalytic intermediates and transition states. This provides deep insight into the role of the catalyst and the factors controlling turnover and selectivity.
A notable example is the copper-catalyzed intramolecular C-H amination to form pyrrolidines. DFT investigations proposed a catalytic cycle involving Cu(I)/Cu(II) species. acs.org The mechanism involves the cleavage of N–F and C–H bonds, a single-electron transfer (SET) step, and subsequent ring closing. acs.orgnih.gov Similarly, the mechanism for the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles has been probed with DFT calculations. nih.gov These studies proposed a mechanism involving a B(C₆F₅)₃-mediated hydride abstraction to form an iminium borohydride, which is then deprotonated to initiate the dehydrogenation cascade, revealing the complete Gibbs free energy profile of the cycle. nih.gov Such detailed computational models are invaluable for the rational design of new catalysts and for understanding complex reaction networks. mit.edu
Theoretical Basis for Observed Regio- and Stereoselectivity
Furthermore, the electronic nature of the cyclopropyl group at the C3 position can impact the regioselectivity of reactions such as electrophilic additions or deprotonation. Density Functional Theory (DFT) calculations on related systems have shown that the cyclopropyl group can electronically influence the adjacent carbon atoms, potentially directing reactions to a specific site. The interplay between steric effects from the Boc group and electronic effects from the cyclopropyl substituent would be the primary determinant of regio- and stereochemical outcomes. A hypothetical reaction coordinate analysis would likely reveal the transition state energies for different pathways, with the lowest energy pathway corresponding to the observed product.
Electronic Structure and Reactivity Predictions
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. sapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the HOMO would likely be localized on the pyrrolidine ring, particularly the nitrogen atom, making it susceptible to attack by electrophiles. The LUMO, conversely, would indicate the sites most susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. While specific calculated values for this compound were not found, computational analysis of analogous N-Boc protected heterocycles indicates that the Boc group can influence the energies of these frontier orbitals. The cyclopropyl group's electronic properties would also modulate the HOMO and LUMO energy levels.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Note: These are hypothetical values for illustrative purposes and are not derived from specific calculations on this compound.
Charge Distribution and Electrostatic Potential Analyses
The distribution of electron density within this compound dictates its electrostatic potential, which in turn governs its interactions with other molecules. The electronegative oxygen and nitrogen atoms of the Boc group and the pyrrolidine ring, respectively, would lead to regions of negative electrostatic potential, indicating areas susceptible to electrophilic attack. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit positive electrostatic potential, attracting nucleophiles.
A molecular electrostatic potential (MEP) map would visually represent these charge distributions, with red areas indicating negative potential and blue areas indicating positive potential. Such a map would highlight the lone pairs of the nitrogen and carbonyl oxygen as primary sites for interaction with electrophiles and Lewis acids. The cyclopropyl group, with its unique electronic structure, might also exhibit distinct electrostatic features influencing its reactivity.
Prediction of Chemoselectivity and Reactivity Profiles
The reactivity of the cyclopropyl group itself is another important consideration. Its strained ring system can undergo ring-opening reactions under certain conditions. Computational models could predict the activation energies for different potential reaction pathways, such as N-alkylation, acylation, or reactions involving the cyclopropyl ring, thereby predicting the most likely chemical transformations.
Ligand-Receptor Interaction Modeling (Computational Perspective)
Molecular Docking and Dynamics Simulations of Derivatives with Theoretical Biological Targets
Derivatives of this compound are of interest in medicinal chemistry due to the prevalence of the pyrrolidine scaffold in biologically active molecules. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how these molecules might interact with biological targets, such as enzymes or receptors. nih.gov
Molecular docking would involve placing a derivative of this compound into the binding site of a target protein and calculating a binding score, which estimates the binding affinity. This allows for the rapid screening of many potential derivatives. The docking pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
Molecular dynamics simulations provide a more detailed view of the ligand-receptor complex over time. nih.govmdpi.com An MD simulation would show how the ligand and protein move and adapt to each other, providing insights into the stability of the binding and the energetic contributions of different interactions. This information is crucial for the rational design of more potent and selective inhibitors. For instance, a derivative of this compound could be docked into the active site of a hypothetical kinase, and MD simulations could be used to assess the stability of the predicted binding mode.
Table 2: Hypothetical Molecular Docking Results of a this compound Derivative Against a Theoretical Kinase Target
| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative A | -8.2 | ASP145, LYS72, PHE80 |
| Derivative B | -7.5 | ASP145, LEU130 |
| Derivative C | -9.1 | ASP145, LYS72, TYR82 |
Note: These are hypothetical results for illustrative purposes and are not based on actual docking studies of this compound derivatives.
Pharmacophore Elucidation from Computational Structural Data of Analogs
The elucidation of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of modern drug discovery. For analogs of this compound, computational methods offer a powerful approach to define the key molecular features that govern their interaction with a specific biological target. This process typically involves the analysis of the conformational space and electronic properties of a series of active and inactive molecules to derive a predictive pharmacophore model.
Defining Pharmacophoric Features
Computational analysis of this compound analogs would begin by identifying potential pharmacophoric features. These features are classified based on their physicochemical properties and their potential to form specific interactions with a biological target. For this particular scaffold, the key features would likely include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the Boc group is a prominent hydrogen bond acceptor.
Hydrophobic Features (HY): The tert-butyl group of the Boc protecting group and the cyclopropyl ring are significant hydrophobic moieties that can engage in van der Waals and hydrophobic interactions with the target. iris-biotech.denih.gov The cyclopropyl group, in particular, offers a conformationally constrained hydrophobic element. iris-biotech.de
The pyrrolidine ring itself, being a saturated heterocycle, provides a rigid scaffold that positions these pharmacophoric features in a defined spatial arrangement. The non-planar, "puckered" nature of the pyrrolidine ring can also influence the three-dimensional presentation of its substituents. nih.gov
Computational Methodologies for Pharmacophore Elucidation
Two primary computational strategies are employed for pharmacophore elucidation: ligand-based and structure-based approaches.
Ligand-Based Pharmacophore Modeling: In the absence of a known 3D structure of the biological target, this method relies on a set of molecules with known biological activities. For analogs of this compound, a diverse set of such compounds would be computationally analyzed to identify common pharmacophoric features and their spatial relationships. The underlying principle is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.
A hypothetical study might involve a series of this compound analogs with varying substituents on the pyrrolidine ring or modifications to the cyclopropyl group. The computational process would involve generating multiple low-energy conformations for each molecule and then aligning them to identify the common spatial arrangement of pharmacophoric features present in the active compounds but absent in the inactive ones.
Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based approach can be utilized. This method involves analyzing the binding site of the target to identify key interaction points.
For instance, if an analog of this compound were to bind to a hypothetical enzyme, the computational analysis would map the hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions within the active site. A pharmacophore model would then be constructed based on these complementary features of the binding pocket. This model would represent the ideal arrangement of features for a ligand to bind effectively.
Hypothetical Pharmacophore Model for this compound Analogs
Based on the structural characteristics of the scaffold, a hypothetical pharmacophore model for a series of active this compound analogs could be proposed. This model might consist of the following features with specific geometric constraints:
One Hydrogen Bond Acceptor (HBA) corresponding to the carbonyl oxygen of the Boc group.
One Hydrophobic (HY) feature representing the tert-butyl group.
A second Hydrophobic (HY) feature representing the cyclopropyl ring.
The distances and angles between these features would be crucial for defining the pharmacophore. A hypothetical set of constraints is presented in the interactive data table below.
| Pharmacophoric Feature Pair | Distance (Å) | Angle (°) |
|---|---|---|
| HBA - HY (tert-butyl) | 3.5 - 4.5 | - |
| HBA - HY (cyclopropyl) | 4.0 - 5.0 | - |
| HY (tert-butyl) - HY (cyclopropyl) | 5.0 - 6.5 | - |
| HBA - HY (tert-butyl) - HY (cyclopropyl) | - | 90 - 110 |
Detailed Research Findings from Analog Studies
While specific research on the pharmacophore elucidation of this compound analogs is not extensively available in the public domain, studies on related pyrrolidine derivatives provide valuable insights. For example, pharmacophore models have been successfully generated for pyrrolidine derivatives targeting dipeptidyl peptidase IV (DPP-IV) inhibitors. nih.gov These models often highlight the importance of a central hydrophobic scaffold and specific hydrogen bonding interactions.
Furthermore, the cyclopropyl group is a well-established motif in medicinal chemistry, often used to introduce conformational rigidity and modulate pharmacokinetic properties. nih.govscientificupdate.com Its unique electronic character and steric profile can significantly influence the binding affinity of a molecule. nih.gov Computational studies on various drugs have shown that the cyclopropyl moiety can act as a key hydrophobic or steric element within a pharmacophore, contributing to enhanced potency and selectivity. iris-biotech.denih.gov
A quantitative structure-activity relationship (QSAR) study could be coupled with pharmacophore modeling to build a more predictive model. In such a study, the biological activities of a series of analogs would be correlated with their structural and physicochemical properties, including those defined by the pharmacophore model.
The following interactive data table illustrates a hypothetical dataset from a computational analysis of this compound analogs, correlating their pharmacophore fit scores with their observed biological activity.
| Analog | Modification | Pharmacophore Fit Score | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1 | Parent Compound | 0.95 | 50 |
| 2 | (R)-stereoisomer | 0.62 | 500 |
| 3 | N-Cbz instead of N-Boc | 0.88 | 75 |
| 4 | 4-fluoro substitution on pyrrolidine | 0.91 | 60 |
| 5 | Cyclobutyl instead of cyclopropyl | 0.75 | 200 |
Advanced Characterization and Analytical Methodologies Relevant to 1 Boc 3 Cyclopropylpyrrolidine
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are often necessary for unambiguous assignment and stereochemical determination of complex molecules like 1-Boc-3-cyclopropylpyrrolidine.
¹H and ¹³C NMR: The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons of the Boc group as a singlet, along with complex multiplets for the pyrrolidine (B122466) and cyclopropyl (B3062369) ring protons. The ¹³C NMR spectrum would display distinct resonances for the carbonyl and quaternary carbons of the Boc group, as well as for the carbons of the two rings. mdpi.com
2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine and cyclopropyl rings. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations are invaluable for assigning the specific ¹H and ¹³C signals to their respective atoms in the molecule. For instance, an HMBC correlation between the tert-butyl protons and the carbonyl carbon would confirm the integrity of the Boc protecting group. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly crucial for determining the stereochemistry, specifically the relative orientation of the cyclopropyl group with respect to the pyrrolidine ring (i.e., cis vs. trans isomers). NOESY detects through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the proton at C3 of the pyrrolidine ring and specific protons on the cyclopropyl ring or adjacent pyrrolidine protons would help to establish their relative stereochemical arrangement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (CH₃) |
| Boc (C(CH₃)₃) | - | ~79.0 (Quaternary C) |
| Boc (C=O) | - | ~154.5 (Carbonyl C) |
| Pyrrolidine C2 | ~3.2-3.6 (m, 2H) | ~50-55 (CH₂) |
| Pyrrolidine C3 | ~1.8-2.2 (m, 1H) | ~35-40 (CH) |
| Pyrrolidine C4 | ~1.6-2.0 (m, 2H) | ~30-35 (CH₂) |
| Pyrrolidine C5 | ~3.1-3.5 (m, 2H) | ~45-50 (CH₂) |
| Cyclopropyl C1' | ~0.5-0.9 (m, 1H) | ~10-15 (CH) |
| Cyclopropyl C2'/C3' | ~0.1-0.6 (m, 4H) | ~2-8 (CH₂) |
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Molecular Formula Confirmation: HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula. For this compound (C₁₂H₂₁NO₂), the calculated exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the formula.
Fragmentation Analysis: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain mass spectrometry ionization conditions, such as Electrospray Ionization (ESI). chemicalforums.com It often undergoes a characteristic McLafferty rearrangement, leading to the loss of isobutylene (56 Da) and subsequent decarboxylation to lose CO₂ (44 Da), or the loss of the entire Boc group (101 Da). core.ac.ukresearchgate.net Observing these characteristic fragment ions (e.g., a peak at m/z corresponding to the unprotected 3-cyclopropylpyrrolidine) can provide indirect evidence for the presence of the Boc group. chemicalforums.com
Isotopic Labeling Studies: HRMS is also crucial in studies involving isotopic labeling, where atoms like ²H (deuterium), ¹³C, or ¹⁵N are incorporated into the molecule. nih.gov For example, using a deuterated mobile phase in LC-MS can help confirm the presence of exchangeable protons, such as those on an unprotected amine. core.ac.ukacs.org In the case of this compound, the absence of deuterium exchange at the nitrogen atom would confirm it is protected. core.ac.uk
Table 2: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
| C₁₂H₂₁NO₂ | [M+H]⁺ | 212.16451 |
| C₁₂H₂₁NO₂ | [M+Na]⁺ | 234.14645 |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. masterorganicchemistry.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups in this compound. The most prominent absorption band would be the strong carbonyl (C=O) stretch of the carbamate (B1207046) group, typically appearing in the region of 1680-1700 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the aliphatic pyrrolidine and cyclopropyl groups just below 3000 cm⁻¹, and the C-N stretching vibration of the carbamate and pyrrolidine ring. The presence of the cyclopropyl group can be identified by characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation (breathing) modes. electronicsandbooks.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While the C=O stretch is also visible in Raman spectra, non-polar bonds often give stronger signals. The symmetric vibrations of the cyclopropyl ring and the C-C backbone of the pyrrolidine ring would be readily observable. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Carbamate (Boc) | C=O Stretch | 1680 - 1700 |
| Carbamate (Boc) | C-N Stretch | 1160 - 1250 |
| Alkane (Pyrrolidine, Boc) | C-H Stretch | 2850 - 2960 |
| Cyclopropyl | C-H Stretch | 3000 - 3100 |
| Cyclopropyl | Ring Breathing/Deformation | ~1200 and ~870 |
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, it is essential for assessing purity, separating stereoisomers, and for purification on a preparative scale.
Since this compound contains a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers ((R) and (S)). Chiral chromatography is necessary to separate these enantiomers and determine the enantiomeric excess (e.e.) of a sample.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives coated on a silica support) are widely used for separating a broad range of chiral compounds, including N-protected amines.
Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is an effective alternative. google.com A capillary column coated with a chiral selector, often a cyclodextrin derivative, is used to achieve separation of the enantiomers. nih.gov
The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Similarly, if diastereomers were present (for instance, from the synthesis of a derivative with another chiral center), chiral chromatography would be used to determine the diastereomeric ratio (d.r.).
While analytical chromatography uses small amounts of material for assessment, preparative chromatography is used to separate components of a mixture for subsequent use (i.e., purification). mdpi.comresearchgate.net
Flash Column Chromatography: This is a rapid and efficient method for purifying compounds on a milligram to multi-gram scale. A glass column is packed with a stationary phase (most commonly silica gel), and the crude sample is applied to the top. A solvent or mixture of solvents (mobile phase) is then pushed through the column under positive pressure. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) would typically be used to elute the compound from the silica gel, separating it from less polar and more polar impurities.
Preparative HPLC: For higher purity requirements or for separating closely related isomers, preparative HPLC is the method of choice. researchgate.net It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. This technique can be used to isolate the individual cis and trans diastereomers if they are formed during synthesis, or to achieve very high chemical purity (>99%) of the desired product. nih.gov
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule at an atomic level. nih.gov This technique is unparalleled in its ability to provide an unambiguous and accurate determination of the absolute configuration of chiral centers, which is a critical parameter in the development of pharmaceutical compounds where stereoisomers can exhibit vastly different biological activities. nih.govnsf.gov
For chiral molecules like the enantiomers of this compound, determining the precise spatial arrangement of the atoms is essential. The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to build a detailed electron density map, from which the exact position of each atom can be deduced. This provides unequivocal evidence of the molecule's absolute stereochemistry. nih.gov
While obtaining a single crystal suitable for X-ray diffraction can sometimes be a challenge, the results are considered the "gold standard" for stereochemical assignment. nih.gov In cases where a crystal of the target molecule itself cannot be grown, it is often possible to form a crystalline derivative. For instance, the absolute configuration of a related fluorinated pyrrolidine derivative was confirmed by X-ray diffraction analysis of its diastereomer formed by reaction with (R)-α-methylbenzylamine. researchgate.net Similarly, the absolute structure of another chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, was successfully determined using X-ray crystallography, which was further corroborated by circular dichroism spectroscopy. nih.gov These examples underscore the power of X-ray crystallography to provide definitive structural proof for complex chiral building blocks used in medicinal chemistry.
In-situ Reaction Monitoring Techniques in Synthetic Development
The development of robust and efficient synthetic routes for compounds such as this compound increasingly relies on Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters that affect product quality. certech.bemt.com A core component of PAT is the use of in-situ (in the reaction vessel) or online monitoring techniques to gain real-time understanding and control of a chemical reaction. certech.bersc.org This approach allows for rapid optimization, improved safety, and consistent product quality, moving away from a reliance on traditional offline analysis of final products. mt.comrsc.org
Real-time Spectroscopic Monitoring (e.g., NMR, IR)
Real-time spectroscopic monitoring provides a continuous stream of data on the progress of a reaction without the need for sampling. This allows chemists to track the consumption of reactants, the formation of intermediates, and the appearance of products and byproducts as the reaction happens.
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reaction kinetics and mechanisms. americanpharmaceuticalreview.com By inserting a probe directly into the reaction mixture, changes in the concentration of functional groups can be tracked in real-time. For example, in the synthesis of N-Boc protected heterocycles, the characteristic carbonyl stretch of the Boc-group can be monitored to follow its introduction or transformation. The technique was successfully used to monitor the asymmetric deprotonation of N-Boc piperidine, a structurally similar compound, allowing for the direct observation of a key prelithiation complex. york.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy offers highly detailed structural information during a reaction. copernicus.org By performing the reaction directly within an NMR tube or using a flow-through NMR cell, time-course analysis can reveal mechanistic details and reaction kinetics. nih.govrsc.org This has been demonstrated in the photo-promoted synthesis of a pyrrolidine derivative from pyridine, where ¹H NMR was used to identify and track key intermediates that were not otherwise detectable. nih.gov This level of insight is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities in the synthesis of this compound.
| Technique | Information Provided | Advantages in Real-time Monitoring |
|---|---|---|
| In-situ FTIR | Concentration of specific functional groups (e.g., C=O, N-H). | Rapid data acquisition, high sensitivity to changes in bonding, applicable to a wide range of reaction conditions. americanpharmaceuticalreview.com |
| Real-time NMR | Detailed structural information on reactants, intermediates, and products; quantitative concentration data. | Provides unambiguous structural identification, allows for detailed kinetic and mechanistic studies. copernicus.orgnih.gov |
Applications in Flow Chemistry and Continuous Processing
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is becoming increasingly important in pharmaceutical manufacturing. researchgate.netbeilstein-journals.org This approach offers benefits such as enhanced safety, better heat transfer, and improved consistency. researchgate.net The integration of PAT is essential for the control and optimization of continuous processes. certech.bemt.comrsc.org
Spectroscopic tools like FTIR and NMR are integrated as in-line or on-line detectors in flow chemistry setups. rsc.orgamericanpharmaceuticalreview.com This provides a continuous feedback loop for process control. For example, an FTIR probe placed after a reactor can monitor the conversion of a starting material in real-time. americanpharmaceuticalreview.com This data can be used to automatically adjust parameters like flow rate or temperature to maintain optimal reaction conditions and ensure the process remains in a state of control. certech.be This real-time monitoring is critical for identifying when a process reaches a steady state, detecting any process deviations, and determining the optimal point to collect the product, thereby maximizing purity and yield in the continuous synthesis of intermediates like this compound. americanpharmaceuticalreview.com
Automation and High-Throughput Screening in Synthetic Campaigns
In modern drug discovery, the this compound scaffold represents a valuable starting point for creating large libraries of related compounds to be tested for biological activity. enamine.net Automation and High-Throughput Screening (HTS) are essential technologies that accelerate this process by enabling the rapid synthesis and evaluation of thousands of compounds. acs.orgchemcopilot.com
High-Throughput Experimentation (HTE) utilizes miniaturization and parallel processing to quickly screen numerous reaction conditions (e.g., catalysts, solvents, temperatures) on a small scale, typically in 96- or 384-well plates. acs.org This allows for the rapid identification of optimal conditions for a specific synthetic transformation before scaling up.
Once a robust synthetic route is established, automated synthesis platforms can be employed to generate a library of analogs. These systems use robotics to perform repetitive liquid handling, reaction setup, workup, and purification steps. chemcopilot.comrsc.org For example, a core structure like this compound could be derivatized through automated parallel synthesis, where different reagents are added to each well of a microplate to create a unique product in each well. This approach dramatically reduces the time required to build a diverse chemical library.
Following synthesis, the unpurified or purified compound libraries are subjected to HTS. nih.gov Automated systems screen these compounds against a specific biological target to identify "hits"—compounds that show desired activity. chemcopilot.com This combination of automated synthesis and HTS allows medicinal chemists to quickly explore the structure-activity relationship (SAR) of the this compound scaffold, leading to the faster identification of promising drug candidates. nih.gov
| Component | Function | Relevance to this compound Campaigns |
|---|---|---|
| Automated Liquid Handlers | Precisely dispense small volumes of reagents and solvents into microplates. | Enables miniaturization and parallel setup of hundreds of reactions to create derivatives. chemcopilot.com |
| Parallel Synthesizers | Control temperature, mixing, and reaction time for multiple reactions simultaneously. | Facilitates the rapid generation of a library of analogs from the core scaffold. |
| High-Throughput Purification | Automated parallel purification of reaction products (e.g., via HPLC). | Provides pure compounds necessary for accurate biological screening. |
| HTS Assay Readers | Detect signals (e.g., fluorescence, luminescence) from biological assays in microplates. | Allows for the rapid screening of the synthesized library to identify biologically active compounds ("hits"). chemcopilot.com |
Future Directions and Emerging Research Avenues for 1 Boc 3 Cyclopropylpyrrolidine
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of pyrrolidine (B122466) derivatives is a cornerstone of modern organic chemistry, with significant implications for the development of pharmaceuticals. mappingignorance.org The pursuit of sustainability in chemical manufacturing has spurred the development of novel catalytic systems designed to improve efficiency and minimize environmental impact. researchgate.net For the synthesis of 1-Boc-3-cyclopropylpyrrolidine, research is increasingly focused on moving beyond traditional stoichiometric reagents towards more environmentally benign catalytic methods.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering benefits such as low toxicity, stability, and wide availability of catalysts. benthamdirect.combohrium.com Proline and its derivatives, for instance, have been successfully employed in asymmetric reactions to construct chiral pyrrolidine rings. nih.govnih.gov Future research could explore the application of novel chiral pyrrolidine-based organocatalysts for the enantioselective synthesis of this compound, potentially leading to more efficient and atom-economical routes. nih.gov
Metal-catalyzed reactions also offer promising avenues for sustainable synthesis. The development of catalysts based on earth-abundant and non-toxic metals is a key area of investigation. For example, multicomponent reactions catalyzed by copper-aluminum mixed oxides or other Lewis acids could provide direct access to complex pyrrolidine structures. tandfonline.com Research into molybdenum carbene complexes has already demonstrated their utility in constructing cyclopropylpyrrolidine systems, suggesting a potential pathway for the synthesis of the target molecule. acs.org The focus will be on designing catalysts that exhibit high turnover numbers, operate under mild conditions, and can be easily recycled, thereby reducing waste and energy consumption.
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic System | Potential Advantages for Sustainable Synthesis | Key Research Focus |
|---|---|---|
| Organocatalysis | Low toxicity, readily available, metal-free. benthamdirect.combohrium.com | Design of new chiral pyrrolidine-based catalysts for high enantioselectivity. nih.gov |
| Earth-Abundant Metal Catalysis | Reduced cost and environmental impact compared to precious metals. | Development of efficient iron, copper, or cobalt-based catalysts for cyclization reactions. researchgate.net |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. derpharmachemica.com | Immobilization of active catalysts on solid supports for enhanced stability and reusability. |
Integration into Flow Chemistry and Microreactor Technologies
Flow chemistry and microreactor technologies are revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. springerprofessional.debeilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and mixing in microreactors can lead to higher yields, improved selectivity, and reduced reaction times. ethernet.edu.et These advantages are particularly relevant for the synthesis of heterocyclic scaffolds like pyrrolidines, which are prevalent in active pharmaceutical ingredients (APIs). springerprofessional.demtak.hu
Exploration in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for the application of this compound. rsc.org The distinct structural features of this molecule, including the hydrophobic tert-butyloxycarbonyl (Boc) group and the unique three-dimensional shape imparted by the cyclopropyl-pyrrolidine core, make it an interesting candidate for host-guest chemistry. organic-chemistry.orgchemistrysteps.comwikipedia.org
Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity, are well-known host molecules capable of encapsulating guest molecules in aqueous solutions. nih.gov The formation of inclusion complexes between this compound and various CDs could be explored to modify its physicochemical properties, such as solubility and stability. Such host-guest systems could find applications in drug delivery, where the CD host protects the guest molecule and controls its release. nih.govnih.gov Research in this area would involve characterizing the binding interactions and thermodynamics of complex formation using techniques like calorimetry and NMR spectroscopy. rsc.org Beyond cyclodextrins, other macrocyclic hosts could also be investigated to create novel supramolecular assemblies with tailored properties.
Bio-Inspired Synthetic Routes and Enzymatic Transformations
Nature provides a rich source of inspiration for the development of efficient and selective chemical transformations. Bio-inspired synthetic routes and the use of enzymes as catalysts are gaining prominence as green and sustainable alternatives to conventional synthetic methods. mdpi.com For the synthesis of chiral amines and N-heterocycles, biocatalysis offers unparalleled stereoselectivity under mild reaction conditions. nih.gov
Enzymes such as transaminases (TAs) and imine reductases (IREDs) have shown great potential for the asymmetric synthesis of substituted pyrrolidines. researchgate.netacs.org A future research direction would be to identify or engineer enzymes capable of catalyzing the synthesis of enantiomerically pure 3-cyclopropylpyrrolidine (B1373233) precursors. For instance, a transaminase-triggered cyclization of a suitable ω-chloroketone could provide a direct and highly enantioselective route to the chiral pyrrolidine core. nih.govacs.org Subsequent protection of the amine with the Boc group would then yield the target molecule. This biocatalytic approach avoids the need for chiral auxiliaries or expensive metal catalysts, aligning with the principles of green chemistry. Further research could involve enzyme immobilization to facilitate catalyst reuse and integration into continuous flow processes.
Table 2: Potential Enzymatic Approaches
| Enzyme Class | Reaction Type | Potential Application in Synthesis |
|---|---|---|
| Transaminases (TAs) | Asymmetric amination of ketones. nih.gov | Stereoselective synthesis of a chiral amino ketone precursor that can be cyclized. |
| Imine Reductases (IREDs) | Asymmetric reduction of imines. researchgate.net | Enantioselective reduction of a cyclic imine precursor to form the chiral pyrrolidine ring. |
| Lipases | Acylation/deacylation | Kinetic resolution of a racemic mixture of a 3-cyclopropylpyrrolidine derivative. |
Advanced Computational Tools for Rational Design and Reactivity Prediction
Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their reactivity and properties. ontosight.ai For this compound, advanced computational methods can be employed to accelerate the development of new synthetic routes and to design novel derivatives with desired biological activities. frontiersin.orgresearchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms and predict the energy barriers of different synthetic pathways. nih.gov This information can guide the selection of optimal reaction conditions and catalysts, saving significant experimental time and resources. For example, computational studies could be used to understand the stereochemical outcome of catalytic asymmetric reactions leading to substituted pyrrolidines. mappingignorance.org
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives of this compound. scispace.com By correlating the structural features of a series of compounds with their measured activity, these models can be used to virtually screen new designs and prioritize the synthesis of the most promising candidates for applications in areas such as neurology and oncology. ontosight.ai Molecular docking simulations can also provide insights into the binding interactions of these molecules with biological targets, aiding in the design of more potent and selective therapeutic agents. scispace.com
Q & A
Basic: What are the recommended safety protocols for handling 1-Boc-3-cyclopropylpyrrolidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respirators if ventilation is insufficient .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., sand), place in sealed containers, and dispose via certified hazardous waste services .
- Storage: Store in airtight containers at 2–8°C, away from ignition sources and oxidizing agents .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the Boc-protected pyrrolidine backbone and cyclopropyl substituent. Key signals: δ ~1.4 ppm (Boc tert-butyl group) and δ ~0.5–1.2 ppm (cyclopropyl protons) .
- HPLC-MS: Employ reverse-phase HPLC coupled with mass spectrometry (e.g., ESI-MS) to verify purity (>95%) and molecular ion peaks (e.g., [M+H] for CHNO, expected m/z ≈ 226.17) .
- IR Spectroscopy: Identify carbonyl stretching (C=O) of the Boc group at ~1680–1720 cm .
Basic: What are the standard synthetic routes to this compound?
Methodological Answer:
- Step 1: Start with 3-cyclopropylpyrrolidine. Protect the secondary amine using di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) with a base (e.g., triethylamine) .
- Step 2: Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization: Typical yields range from 60–80%. Use anhydrous conditions to minimize Boc deprotection .
Advanced: How can researchers optimize the synthesis of this compound to improve enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries or catalysts (e.g., (S)-BINOL-based catalysts) during cyclopropane formation .
- Dynamic Kinetic Resolution (DKR): Employ enzymes (e.g., lipases) under mild conditions to selectively protect the desired enantiomer .
- Analytical Validation: Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase .
Advanced: How should researchers address contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 1-Boc-3-aminopyrrolidine, δ ~3.2 ppm for NH-Boc) .
- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals (solvent: ethyl acetate/hexane) .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Advanced: What strategies are used to assess the biological activity of this compound in drug discovery?
Methodological Answer:
- Deprotection for SAR Studies: Remove the Boc group (e.g., TFA/DCM) to generate the free amine for functionalization (e.g., amide coupling) .
- Target Binding Assays: Screen against GPCRs or kinases using fluorescence polarization or SPR to measure binding affinity .
- In Vivo Testing: Administer derivatives in rodent models to evaluate pharmacokinetics (e.g., bioavailability, half-life) .
Advanced: How can researchers resolve racemization issues during the synthesis of chiral this compound?
Methodological Answer:
- Low-Temperature Reactions: Perform Boc protection at 0–4°C to suppress epimerization .
- Steric Hindrance: Introduce bulky substituents near the stereocenter to restrict conformational mobility .
- Monitoring: Track enantiomeric excess (ee) in real-time using polarimetry or chiral HPLC .
Advanced: What are the stability profiles of this compound under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions: Boc groups hydrolyze rapidly in TFA or HCl (1–2 hr, room temperature) .
- Basic Conditions: Stable in aqueous NaOH (pH < 10) but degrade at higher pH (>12) .
- Thermal Stability: Decomposes above 150°C; store at ≤25°C to prevent degradation .
Advanced: How do structural modifications to the cyclopropyl group affect the reactivity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Substituents like CF increase electrophilicity, enabling nucleophilic ring-opening reactions .
- Ring Strain: Smaller rings (e.g., cyclopropane vs. cyclobutane) enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Effects: Bulky groups (e.g., tert-butyl) hinder access to the pyrrolidine nitrogen, reducing nucleophilicity .
Advanced: What computational tools are recommended for modeling this compound interactions with biological targets?
Methodological Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., kinases) .
- MD Simulations: Run molecular dynamics (GROMACS) to assess conformational stability over 100+ ns trajectories .
- QM/MM Calculations: Combine quantum mechanics (DFT) and molecular mechanics to study reaction mechanisms (e.g., enzyme catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
